molecular formula C5H6N6O B13988860 5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide CAS No. 28668-14-6

5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide

Cat. No.: B13988860
CAS No.: 28668-14-6
M. Wt: 166.14 g/mol
InChI Key: MSIUKXASYCECQW-UHFFFAOYSA-N
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Description

5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide is a heterocyclic compound that belongs to the class of pyrazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, which includes a pyrazole ring fused with a triazine ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazole with a suitable nitrile or amidine derivative, followed by oxidation to introduce the 3-oxide functionality. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like acetic acid or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolotriazines with different functional groups, which can exhibit unique biological and chemical properties .

Scientific Research Applications

5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby interfering with cell cycle progression and inducing apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with key amino acid residues in the active site is crucial for its inhibitory activity .

Comparison with Similar Compounds

Properties

CAS No.

28668-14-6

Molecular Formula

C5H6N6O

Molecular Weight

166.14 g/mol

IUPAC Name

3-hydroxy-7-methyl-6H-pyrazolo[4,3-d]triazin-4-imine

InChI

InChI=1S/C5H6N6O/c1-2-3-4(8-7-2)5(6)11(12)10-9-3/h6,12H,1H3,(H,7,8)

InChI Key

MSIUKXASYCECQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=N)N(N=N2)O

Origin of Product

United States

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